2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol

Catalog No.
S6667738
CAS No.
1261891-61-5
M.F
C14H11F3O3
M. Wt
284.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol

CAS Number

1261891-61-5

Product Name

2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol

IUPAC Name

2-methoxy-5-[4-(trifluoromethoxy)phenyl]phenol

Molecular Formula

C14H11F3O3

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C14H11F3O3/c1-19-13-7-4-10(8-12(13)18)9-2-5-11(6-3-9)20-14(15,16)17/h2-8,18H,1H3

InChI Key

PZVARHNFDBLJLV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)O

2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol is a synthetic organic compound characterized by its unique molecular structure, which includes a methoxy group and a trifluoromethoxy group attached to a phenolic backbone. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive electronic properties imparted by the trifluoromethoxy group. The presence of these functional groups enhances its reactivity and biological activity, making it a subject of interest in various fields of research.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of quinones.
  • Reduction: Reduction can be performed using agents such as sodium borohydride or lithium aluminum hydride, yielding reduced phenolic derivatives.
  • Substitution: The compound can undergo electrophilic aromatic substitution reactions, where functional groups on the phenyl ring are replaced by other groups using halogens or alkylating agents.

Research indicates that 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms.
  • Anti-inflammatory Effects: It has shown potential in modulating inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .
  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, although further investigation is necessary to elucidate its mechanisms of action.

The synthesis of 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol typically involves:

  • Starting Materials: The synthesis begins with 2-methoxyphenol and 4-trifluoromethoxybenzene as key precursors.
  • Reaction Conditions: Catalysts and solvents are utilized under controlled temperature and pressure to facilitate the reaction. For example, reactions may be conducted in organic solvents like dimethylformamide or dioxane at elevated temperatures to ensure high yields and purity.
  • Industrial Production: Large-scale synthesis may involve optimized reaction conditions in industrial reactors to maximize efficiency and product quality.

2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol has diverse applications across various fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent for chemical transformations.
  • Biology: Investigated for its potential therapeutic applications, particularly in drug development targeting inflammation and microbial infections.
  • Industry: Employed in the production of specialty chemicals and materials with enhanced properties due to the trifluoromethoxy group .

Studies on the interactions of 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol with biological macromolecules reveal its capability to bind effectively to enzymes and receptors. This binding can inhibit enzymatic activity or alter receptor-mediated signaling pathways, indicating its potential as a lead compound for drug development targeting specific diseases. Molecular docking studies have shown that this compound interacts favorably with specific active sites on target proteins, suggesting mechanisms for its biological effects .

Several compounds share structural similarities with 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-2,5-bis(trifluoromethyl)phenolContains multiple trifluoromethyl groupsIncreased lipophilicity and potential bioactivity
2-Methoxy-5-(trifluoromethyl)phenolLacks the trifluoromethoxy groupDifferent reactivity profile due to fewer fluorine atoms
2-Methoxy-4-(trifluoromethoxy)benzaldehydeContains an aldehyde instead of a phenolic hydroxylDistinct chemical behavior due to aldehyde functionality

These comparisons highlight the uniqueness of 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, particularly its trifluoromethoxy group, which enhances its reactivity and biological activity compared to similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

284.06602869 g/mol

Monoisotopic Mass

284.06602869 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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